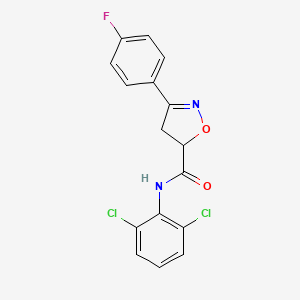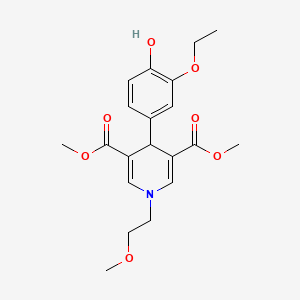
6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that can include cyclization, bromination, and various rearrangement processes. For instance, Klásek et al. (2003) describe a method where 3-acyl-4-hydroxy-1H-quinolin-2-ones undergo treatment with ethyl (triphenylphosphoranylidene)acetate, leading to a series of reactions that eventually produce 2-alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones through bromination and decarboxylation processes (Klásek, Kořistek, Sedmera, & Halada, 2003). This showcases the complexity and versatility of synthetic routes available for creating quinoline derivatives.
Molecular Structure Analysis
Understanding the molecular structure of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid is crucial for interpreting its chemical behavior and properties. Studies on similar compounds emphasize the role of structural features, such as bromination patterns and the impact of different substituents on the quinoline nucleus. For example, Vandurm et al. (2009) conducted structural and theoretical studies on closely related quinolinone derivatives, highlighting the importance of the planarity between the quinolinone ring and adjacent groups for their activity (Vandurm, Cauvin, Guiguen, Georges, Le Van, Martinelli, Cardona, Mbemba, Mouscadet, Hevesi, Van Lint, & Wouters, 2009).
Chemical Reactions and Properties
The chemical reactivity of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid and related compounds involves a variety of reactions, including nucleophilic substitutions, cyclizations, and rearrangements. For instance, the work by Ukrainets, Golik, Chernenok, Shishkina, & Parshikov (2013) on bromination reactions of ethyl quinoline-6-carboxylate demonstrates the formation of bromo-substituted isomers and discusses their structural features (Ukrainets et al., 2013).
Physical Properties Analysis
The physical properties of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid, such as melting point, solubility, and crystalline form, are influenced by its molecular structure. Although specific data on this compound might be scarce, research on similar quinoline derivatives provides insights into how structural variations can affect these properties.
Chemical Properties Analysis
The chemical properties of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid, including acidity, basicity, and reactivity towards different reagents, are pivotal for its potential applications. The presence of functional groups such as the bromo substituent and carboxylic acid moiety play significant roles in determining its chemical behavior. Studies on related compounds, such as the work by Hu et al. (2012), which focuses on the synthesis and biological evaluation of quinoline derivatives as inhibitors, shed light on the impact of structural elements on chemical properties (Hu, Yan, Luo, Han, Wang, Wang, & Zeng, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
6-Bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid is a compound that has attracted attention in scientific research due to its potential in synthesizing novel compounds with significant biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involving similar bromo-quinoline structures has demonstrated potent cytotoxic activities against various cancer cell lines, highlighting the importance of such compounds in cancer research (Deady et al., 2003). Similarly, the creation of novel pyrazoloquinoline derivatives showcases the versatility of bromo-quinoline compounds in generating new chemical entities with potential antimicrobial and antitumor activities (Eweas et al., 2021).
Photovoltaic Applications
The compound's derivatives also exhibit promising applications in the field of materials science, particularly in the development of organic photovoltaic cells. Research into 4H-pyrano[3,2-c]quinoline derivatives, for instance, has demonstrated their potential in fabricating organic–inorganic photodiode devices, where these compounds significantly enhance the photovoltaic properties and efficiency of such devices (Zeyada et al., 2016).
Antimicrobial and Antileishmanial Activities
Further, there's ongoing research into the antimicrobial properties of quinoline derivatives. For example, novel quinoxaline derivatives synthesized from similar bromo-quinoline structures have shown significant antimicrobial activity, offering a new avenue for developing antibacterial and antifungal agents (Raval et al., 2012). Additionally, studies on indoloquinones containing a fused benzothiazole ring, which share a structural resemblance, have revealed their potential in treating leishmaniasis, a parasitic disease, further underscoring the compound's relevance in medicinal chemistry (Tapia et al., 2002).
Propiedades
IUPAC Name |
6-bromo-2-(2-ethylpyrazol-3-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-2-19-14(5-6-17-19)13-8-11(15(20)21)10-7-9(16)3-4-12(10)18-13/h3-8H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZPFHUJBHIWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)
![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)
![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)
![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4627215.png)